N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide - 1285533-84-7

N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide

Catalog Number: EVT-1457213
CAS Number: 1285533-84-7
Molecular Formula: C21H17F3N4O3
Molecular Weight: 430.387
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 3: Subsequent hydrolysis of the nitrile group to afford N-Methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide. []
Molecular Structure Analysis
  • A pyridyl ring substituted with a methoxy group and an amide group. []
Mechanism of Action
  • Inhibition of RAF Kinases: Specifically targets the RAF kinase signaling pathway, which plays a significant role in regulating cell growth and survival. By inhibiting RAF kinases, this compound disrupts downstream signaling, ultimately inhibiting tumor cell proliferation. [, ]
  • Inhibition of VEGFR and PDGFR: In addition to RAF kinases, it also inhibits vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). These receptors play essential roles in angiogenesis, the process of new blood vessel formation. Inhibiting these receptors suppresses the formation of new blood vessels that supply tumors with nutrients and oxygen, thus limiting tumor growth. [, ]

Sorafenib

Compound Description: Sorafenib (4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methyl-pyridine-2-carboxamide) is a medication used to treat a variety of cancers, including hepatocellular carcinoma, renal cell carcinoma, and differentiated thyroid cancer. It is a multi-kinase inhibitor that blocks tumor cell proliferation and angiogenesis by targeting multiple tyrosine protein kinases, such as RAF kinase, VEGFR, and PDGFR. [, ]

Relevance:Sorafenib shares a significant structural similarity with the target compound, N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide. Both compounds feature a central urea linkage connecting two aromatic rings, one of which is substituted with a trifluoromethyl group. Additionally, both compounds possess a picolinamide moiety attached to the central phenyl ring via an ether linkage. The key difference lies in the presence of a chlorine substituent on the trifluoromethyl-substituted phenyl ring in sorafenib, which is absent in the target compound. This structural similarity suggests potential similarities in their biological activities, making Sorafenib a relevant compound for comparison and understanding the structure-activity relationship within this class of compounds. [, ]

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-(2-morpholinoethyl)picolinamide derivatives

Compound Description:These are a series of diaryl urea derivatives bearing a pyridine moiety. They were designed and synthesized based on the structure of Sorafenib, aiming to develop new potent anticancer agents. These compounds were characterized by IR, NMR, and mass spectroscopic techniques. Their anticancer activity was evaluated in vitro using the MTT assay against the MCF-7 cell line. Some of the derivatives, particularly those designated as C1, C3, C6, and C9, exhibited promising anticancer activity. []

Relevance:These derivatives are closely related to N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide due to their shared core structure, which features a diaryl urea group linked to a picolinamide moiety through an ether bridge. They all incorporate a trifluoromethyl group on one of the aromatic rings of the diaryl urea. The primary variations within this series involve modifications to the substituents on the picolinamide nitrogen atom, providing insights into the structure-activity relationships related to this specific region of the molecule. By exploring these structural modifications and their impact on anticancer activity, researchers can gain a deeper understanding of the structural features crucial for the biological activity of N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide and its analogs. []

4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N2-methylpyridine-2-carboxamide dimethylsulfoxide solvate

Compound Description:This compound is a dimethylsulfoxide solvate of 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N2-methylpyridine-2-carboxamide, which itself is a close analog of Sorafenib. []

Relevance:The compound shares a nearly identical structure with N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide, differing only by the presence of a chlorine atom on the phenyl ring bearing the trifluoromethyl group. This close structural similarity makes it a highly relevant compound for understanding the influence of subtle structural modifications on the physicochemical properties and biological activity of the target compound. The fact that it exists as a dimethylsulfoxide solvate also provides valuable insights into the solid-state properties and potential formulation strategies for this class of compounds. []

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluoro-phenoxy)-pyridine-2-carboxylic acid

Compound Description: This compound represents a key structural modification from Sorafenib and N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide. The primary difference lies in the replacement of the N-methylpicolinamide moiety with a pyridine-2-carboxylic acid group. []

Relevance: Despite this modification, it retains the core diphenylurea scaffold with the 4-chloro-3-(trifluoromethyl)phenyl substituent, making it relevant for understanding the contribution of the picolinamide portion to the overall activity and physicochemical properties of the target compound. By comparing the pharmacological profiles of this compound and N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide, researchers can gain insights into the importance of the N-methylpicolinamide group for target selectivity, binding affinity, and pharmacokinetic behavior. This knowledge can further guide the design and optimization of novel analogs with improved therapeutic profiles. []

Deuterated ω-dimethylurea

Compound Description: Specifically, 4-(4-{3-[4-chloro-3-(trifluoromethyl) phenyl) ureido] phenoxy}-2-(N-1′,1′,1′-trideuteromethyl methyl) picolinamide. These are deuterium-labeled analogs of compounds related to Sorafenib. [, ]

Relevance:Deuterated ω-dimethylurea derivatives, particularly 4-(4-{3-[4-chloro-3-(trifluoromethyl) phenyl) ureido] phenoxy}-2-(N-1′,1′,1′-trideuteromethyl methyl) picolinamide, are closely related to N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide. They share the same core structure but incorporate deuterium atoms, replacing specific hydrogens. These isotopic substitutions can lead to altered metabolic and pharmacokinetic profiles, potentially enhancing drug efficacy and safety. [, ] By comparing the properties of deuterated analogs with N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide, researchers can gain insights into the metabolic pathways and potential sites for drug metabolism.

Properties

CAS Number

1285533-84-7

Product Name

N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide

IUPAC Name

N-methyl-4-[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide

Molecular Formula

C21H17F3N4O3

Molecular Weight

430.387

InChI

InChI=1S/C21H17F3N4O3/c1-25-19(29)18-12-17(9-10-26-18)31-16-7-5-14(6-8-16)27-20(30)28-15-4-2-3-13(11-15)21(22,23)24/h2-12H,1H3,(H,25,29)(H2,27,28,30)

InChI Key

WFTZMAAMCVPJJT-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F

Synonyms

Deschloro Sorafenib; Sorafenib Impurity 3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.